molecular formula C40H52Cl2N8O6 B15285469 methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride

Cat. No.: B15285469
M. Wt: 811.8 g/mol
InChI Key: BVZLLUDATICXCI-UHFFFAOYSA-N
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Description

Methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride, also known as daclatasvir dihydrochloride, is a potent antiviral agent targeting hepatitis C virus (HCV) replication. It inhibits the hyperphosphorylated NS5A protein, disrupting viral RNA replication and assembly . Structurally, it features a bis-imidazole core, pyrrolidine rings, and stereospecific methyl and methoxycarbonylamino groups. Its synthesis involves multi-step coupling reactions using intermediates like 4-methoxy-1H-indole-2-carboxylic acid and HATU-mediated amide bond formation . The dihydrochloride salt enhances solubility and bioavailability compared to its free base form .

Properties

IUPAC Name

methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZLLUDATICXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52Cl2N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of daclatasvir dihydrochloride involves multiple steps, starting from the preparation of daclatasvir free base. The process includes the formation of key intermediates through various chemical reactions, such as coupling and deprotection steps. The final step involves the conversion of daclatasvir free base into its dihydrochloride salt form .

Industrial Production Methods

Industrial production of daclatasvir dihydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Daclatasvir dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of daclatasvir dihydrochloride include:

    Oxidizing agents: Such as silver nitrate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions are typically intermediates that are further processed to yield daclatasvir dihydrochloride. These intermediates are crucial for the stepwise synthesis of the final compound .

Scientific Research Applications

Daclatasvir dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Daclatasvir dihydrochloride exerts its antiviral effects by binding to the N-terminus within Domain 1 of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, effectively disrupting the viral life cycle. The compound targets both the cis- and trans-acting functions of NS5A, modulating its phosphorylation status and preventing the formation of new replication complexes .

Comparison with Similar Compounds

Pyrazole-Carbazole Derivatives

Compounds such as 1-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2,3,4,9-tetrahydro-6-nitro-1H-carbazole (5d) and 1-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-2,3,4,9-tetrahydro-6-nitro-1H-carbazole (5e) () share heterocyclic frameworks but lack the bis-imidazole motif critical for NS5A binding in daclatasvir.

Imidazole-Based Analogues

Daclatasvir’s bis-imidazole core differentiates it from simpler imidazole derivatives. For instance, compound A () exhibits a shifted H3’ proton chemical shift (7.5 ppm vs. 7.3 ppm in ADP-ribose), indicating structural modifications that alter electronic environments . In contrast, daclatasvir’s imidazole rings are optimized for π-π stacking with NS5A’s hydrophobic pockets .

Physicochemical Properties

Property Daclatasvir Dihydrochloride Pyrazole-Carbazole 5d Imidazole Derivative (Compound A)
Molecular Weight 894.9 g/mol ~450 g/mol ~500 g/mol
Solubility High (dihydrochloride salt) Moderate (neutral form) Low (neutral form)
Key Functional Groups Bis-imidazole, pyrrolidine, methyl Nitro, chlorophenyl Acetate residue, ribose-like backbone
Bioactivity IC50 ~50 pM (HCV NS5A) Not reported Not reported

Chirality and Stereochemical Impact

Daclatasvir’s efficacy relies on its (2S)-stereocenters, which align with Pasteur’s principles of molecular chirality (). Substitution at these centers (e.g., 2R configurations) would disrupt binding to NS5A’s asymmetric pockets, as seen in inactive analogues .

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